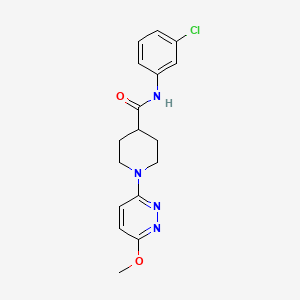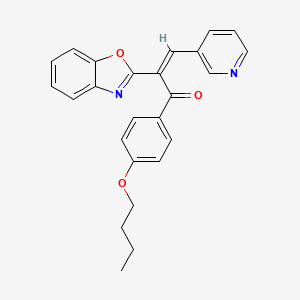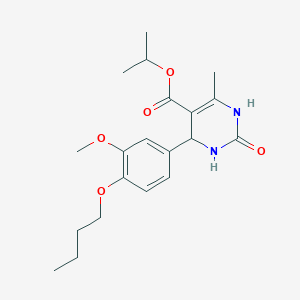![molecular formula C22H14Cl3F3N2O4 B12162408 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12162408.png)
5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic molecule characterized by its unique structural components, including chlorinated phenyl groups, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the furan is coupled with a halogenated precursor.
Addition of Chlorinated Phenyl Groups: Chlorinated phenyl groups can be introduced through Friedel-Crafts acylation reactions, where chlorobenzoyl chloride reacts with the intermediate compounds.
Final Modifications: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.
Medicine
Given its potential biological activity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, depending on its interaction with biological targets.
Industry
In the material science industry, the compound’s unique structural properties could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-methylpyrimidin-2(1H)-one
- 5-[(4-bromophenyl)carbonyl]-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Uniqueness
The compound’s uniqueness lies in its combination of a trifluoromethyl group with chlorinated phenyl and furan rings, which may confer distinct chemical and biological properties. This combination of functional groups is less common and may result in unique reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C22H14Cl3F3N2O4 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-[5-(2,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H14Cl3F3N2O4/c23-11-3-1-10(2-4-11)19(31)17-18(29-20(32)30-21(17,33)22(26,27)28)16-8-7-15(34-16)13-6-5-12(24)9-14(13)25/h1-9,17-18,33H,(H2,29,30,32) |
InChI Key |
XRTRWZAHKQTWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-](/img/structure/B12162325.png)

![2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162342.png)

![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162354.png)


![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162374.png)
![N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide](/img/structure/B12162398.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B12162402.png)

![3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B12162431.png)
![5,5-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12162438.png)
![1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B12162440.png)
